L-Cysteine, S-[(benzoylamino)methyl]-
Overview
Description
L-Cysteine, S-[(benzoylamino)methyl]- is a biochemical compound that has attracted increasing attention in scientific research due to its unique physical and chemical properties. It is a derivative of the amino acid L-Cysteine .
Synthesis Analysis
The synthesis of L-Cysteine can be achieved through various methods such as chemical hydrolysis, enzymatic biotransformation, and fermentation . The amino acid is not genetically coded, but it arises by post-translational methylation of cysteine .Molecular Structure Analysis
The molecular formula of L-Cysteine, S-[(benzoylamino)methyl]- is C11H14N2O3S . It has a molecular weight of 254.31 g/mol. The structure of L-Cysteine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a sulfur atom .Chemical Reactions Analysis
L-Cysteine plays a crucial role in various biological processes. It is a sulfur-containing amino acid, meaning it contains a sulfur atom in its chemical structure . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .Physical and Chemical Properties Analysis
L-Cysteine, S-[(benzoylamino)methyl]- has a molecular weight of 254.31 g/mol. It is a biochemical compound that has unique physical and chemical properties.Mechanism of Action
Target of Action
The primary target of L-Cysteine, S-[(benzoylamino)methyl]-, also known as S-methyl-L-cysteine (SMLC), is the enzyme Methionine sulfoxide reductase A (MsrA) located in the mitochondria . MsrA is an endogenous antioxidative enzyme that plays a crucial role in scavenging oxidizing species by catalyzing the methionine (Met)-centered redox cycle (MCRC) .
Mode of Action
SMLC interacts with its target, MsrA, by activating the Met oxidase activity of MsrA to scavenge free radicals . This antioxidation is largely dependent on the Met oxidase activity of MsrA .
Biochemical Pathways
The affected pathway is the methionine-centered redox cycle (MCRC), which is a key antioxidative mechanism in the mitochondria . By activating the Met oxidase activity of MsrA, SMLC enhances the MCRC’s ability to scavenge free radicals, thereby reducing oxidative stress .
Result of Action
The activation of MsrA’s Met oxidase activity by SMLC leads to a reduction in mitochondrial superoxide overproduction . This results in protection against mitochondrial membrane depolarization and alleviation of neurotoxicity induced by certain toxins .
Action Environment
The action of SMLC is influenced by the environment within the mitochondria, where oxidative stress occurs . The efficacy and stability of SMLC’s action may be influenced by factors such as the level of oxidative stress and the presence of other antioxidants .
Future Directions
Biochemical Analysis
Biochemical Properties
“L-Cysteine, S-[(benzoylamino)methyl]-” is involved in biochemical reactions, particularly those involving sulfur compounds . It interacts with enzymes and proteins, contributing to cellular redox reactions
Cellular Effects
The effects of “L-Cysteine, S-[(benzoylamino)methyl]-” on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of “L-Cysteine, S-[(benzoylamino)methyl]-” is not fully understood. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
“L-Cysteine, S-[(benzoylamino)methyl]-” is likely involved in metabolic pathways related to sulfur compounds . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2R)-2-amino-3-(benzamidomethylsulfanyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQYRFCYSNUADD-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCSC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427539 | |
Record name | L-Cysteine, S-[(benzoylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57357-62-7 | |
Record name | S-[(Benzoylamino)methyl]-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57357-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteine, S-[(benzoylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.